REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.BrBr.[NH2:17][C:18]([NH2:20])=[S:19].C([O-])([O-])=O.[Na+].[Na+]>C(Cl)(Cl)Cl.CCCCC>[NH2:20][C:18]1[S:19][C:3]2[CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7][C:2]=2[N:17]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
intermediate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain solid, which
|
Type
|
WASH
|
Details
|
was thoroughly washed with Et2O
|
Type
|
CUSTOM
|
Details
|
The resulting intermediate tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate was used immediately in the next reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
CUSTOM
|
Details
|
the solid so obtained
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOH (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated for 4 hours at 70-75° C
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a residue, which
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The residue washed with pentane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=2CN(CCC2N1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |